4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria. They have been extensively studied for their medicinal properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method is widely used due to its simplicity and efficiency . The reaction conditions typically involve the use of homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, or heterogeneous catalysts like cation-exchange resins and zeolites .
Industrial Production Methods
For industrial production, the Pechmann condensation can be optimized to use green chemistry principles, such as solvent-free conditions and reusable catalysts. Mechanochemical methods, which involve grinding the reactants together in a ball mill, have also been explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or acetone .
Major Products
Scientific Research Applications
Mechanism of Action
The biological effects of 4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one are primarily due to its ability to interact with various molecular targets and pathways. For example, its anticoagulant activity is attributed to the inhibition of vitamin K epoxide reductase, an enzyme involved in the blood clotting process . Its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
4-Hydroxy-7-methoxy-5-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Scopoletin (7-Hydroxy-6-methoxy-2H-chromen-2-one): Known for its anti-inflammatory and antioxidant properties.
Umbelliferone (7-Hydroxy-2H-chromen-2-one): Exhibits strong antioxidant and antimicrobial activities.
Hymecromone (7-Hydroxy-4-methyl-2H-chromen-2-one): Used as a choleretic agent to stimulate bile flow.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-5-methylchromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-11(6)8(12)5-10(13)15-9/h3-5,12H,1-2H3 |
InChI Key |
HKUZXYFQUQNDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=CC(=O)O2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.